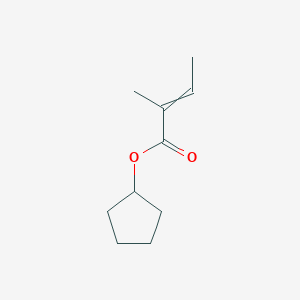
Cyclopentyl 2-methylbut-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclopentyl 2-methylbut-2-enoate is an organic compound with the molecular formula C11H18O2. It is an ester formed from cyclopentanol and 2-methylbut-2-enoic acid. This compound is characterized by its unique structure, which includes a cyclopentyl group attached to an ester functional group. Esters are commonly known for their pleasant fragrances and are widely used in the flavor and fragrance industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Cyclopentyl 2-methylbut-2-enoate can be synthesized through esterification reactions. One common method involves the reaction of cyclopentanol with 2-methylbut-2-enoic acid in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
Cyclopentyl 2-methylbut-2-enoate can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form carboxylic acids.
Reduction: Reduction of the ester can yield the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) is a common reducing agent used for ester reduction.
Substitution: Nucleophiles such as amines or alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: Cyclopentyl 2-methylbutanoic acid.
Reduction: Cyclopentanol and 2-methylbutanol.
Substitution: Various substituted esters depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Cyclopentyl 2-methylbut-2-enoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Wirkmechanismus
The mechanism of action of cyclopentyl 2-methylbut-2-enoate involves its interaction with various molecular targets. As an ester, it can undergo hydrolysis to release the corresponding alcohol and acid, which may then participate in further biochemical pathways. The specific molecular targets and pathways depend on the context of its use, such as in biological systems or industrial applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclopentyl acetate: Another ester with a cyclopentyl group, but with acetic acid instead of 2-methylbut-2-enoic acid.
Cyclopentyl propionate: Similar structure but with propionic acid.
Cyclopentyl butyrate: Contains a butyric acid moiety.
Uniqueness
Cyclopentyl 2-methylbut-2-enoate is unique due to the presence of the 2-methylbut-2-enoic acid moiety, which imparts distinct chemical and physical properties. This structural feature can influence its reactivity and interactions in various applications, making it a valuable compound in both research and industry.
Eigenschaften
CAS-Nummer |
90072-91-6 |
|---|---|
Molekularformel |
C10H16O2 |
Molekulargewicht |
168.23 g/mol |
IUPAC-Name |
cyclopentyl 2-methylbut-2-enoate |
InChI |
InChI=1S/C10H16O2/c1-3-8(2)10(11)12-9-6-4-5-7-9/h3,9H,4-7H2,1-2H3 |
InChI-Schlüssel |
RHODNWCBNZGUKH-UHFFFAOYSA-N |
Kanonische SMILES |
CC=C(C)C(=O)OC1CCCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(Chloromethyl)(dimethyl)[3-(phenylsulfanyl)prop-1-yn-1-yl]silane](/img/structure/B14381991.png)
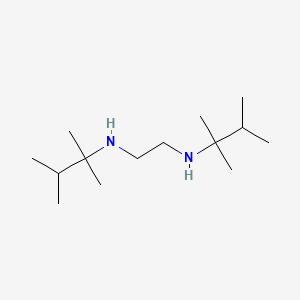
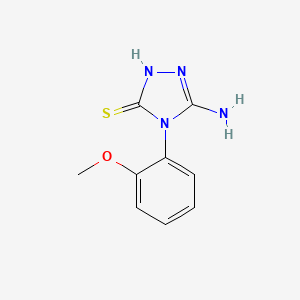

![2-[(2-{(E)-[4-(Dimethylamino)phenyl]diazenyl}-1,3-benzothiazol-6-yl)oxy]ethan-1-ol](/img/structure/B14382018.png)
![2,2'-[(2,6,8-Trichloroquinazolin-4-yl)azanediyl]di(ethan-1-ol)](/img/structure/B14382019.png)

![Diethyl [8-(5-hexylfuran-2-yl)octyl]propanedioate](/img/structure/B14382027.png)
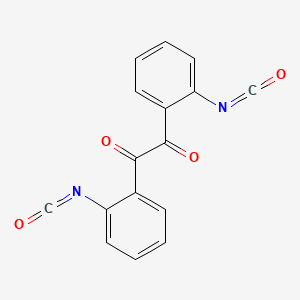
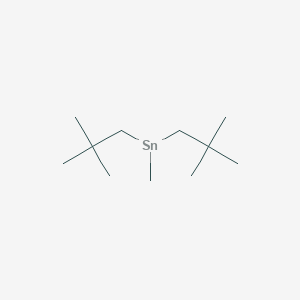
![4-[(3-Nitrobenzoyl)oxy]benzoic acid](/img/structure/B14382045.png)
![5-[(6-Methoxyquinolin-8-YL)amino]pentan-2-one](/img/structure/B14382058.png)
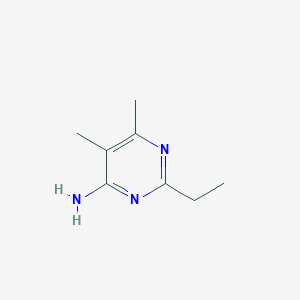
![1,4,7-Tris[(diphenylphosphoryl)methyl]-1,4,7-triazonane](/img/structure/B14382065.png)
